6-Hidroximelatonina

Descripción general

Descripción

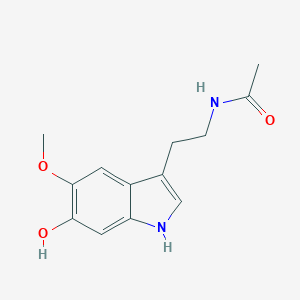

6-Hidroxi-melatonina, también conocida como N-[2-(6-hidroxi-5-metoxi-1H-indol-3-il)etil]acetamida, es un metabolito endógeno natural de la melatonina. Es un metabolito activo principal que comparte muchas propiedades con la melatonina, incluido su papel como agonista completo de los receptores MT1 y MT2. Este compuesto es conocido por sus propiedades antioxidantes y neuroprotectoras, que son incluso más potentes que las de la melatonina .

Aplicaciones Científicas De Investigación

Antioxidant Properties

6-Hydroxymelatonin has been extensively studied for its antioxidant capabilities. It demonstrates a high efficacy in scavenging free radicals, which contributes to cellular protection against oxidative stress.

- Case Study : A study published in the Journal of Pineal Research highlighted that 6-OHM effectively protects human keratinocytes from UV-induced damage, showcasing its potential in dermatological applications .

Neuroprotective Effects

Research indicates that 6-OHM possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Case Study : In experiments involving doxorubicin-treated mice, 6-OHM was shown to mitigate cardiac dysfunction and apoptosis, suggesting its protective role extends beyond the nervous system to cardiovascular health .

Regulation of Circadian Rhythms

As a metabolite of melatonin, 6-OHM plays a crucial role in circadian rhythm regulation. Its levels fluctuate based on light exposure and other environmental factors.

- Research Insight : A study on human subjects during altitude ascent revealed increased excretion of 6-hydroxymelatonin, indicating its involvement in adapting circadian rhythms under stress conditions like high altitude .

Immune Modulation

Emerging research suggests that 6-OHM may have immunomodulatory effects, enhancing the immune response and reducing inflammation.

- Case Study : In models of local inflammation, melatonin and its metabolites, including 6-OHM, were shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines .

Biomarker for Melatonin Metabolism

The measurement of 6-hydroxymelatonin in urine serves as a non-invasive method to assess melatonin secretion and metabolism.

- Research Insight : Studies have demonstrated that urinary levels of 6-hydroxymelatonin sulfate correlate with plasma melatonin levels, making it a reliable biomarker for studying circadian rhythms and sleep disorders .

Data Table: Comparative Analysis of 6-Hydroxymelatonin Applications

Mecanismo De Acción

La 6-hidroxi-melatonina ejerce sus efectos principalmente a través de su interacción con los receptores de la melatonina MT1 y MT2. Al unirse a estos receptores, activa vías de señalización que implican la inhibición de la adenilato ciclasa y la activación de la fosfolipasa C. Esto lleva a una disminución de los niveles de AMP cíclico y un aumento de los niveles de calcio intracelular, respectivamente. Además, la 6-hidroxi-melatonina actúa como un potente antioxidante al eliminar las especies reactivas del oxígeno y proteger las células del daño oxidativo .

Análisis Bioquímico

Biochemical Properties

6-Hydroxymelatonin interacts with various enzymes, proteins, and other biomolecules. It is a full agonist of the MT1 and MT2 receptors . This means that 6-Hydroxymelatonin binds to these receptors and activates them, leading to a biological response. As an antioxidant, 6-Hydroxymelatonin scavenges reactive oxygen and nitrogen species, thereby protecting cells from oxidative stress .

Cellular Effects

6-Hydroxymelatonin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As an antioxidant, 6-Hydroxymelatonin protects cells from oxidative stress . It also exhibits neuroprotective properties, making it even more potent in this regard relative to melatonin .

Molecular Mechanism

6-Hydroxymelatonin exerts its effects at the molecular level through several mechanisms. It binds to and activates the MT1 and MT2 receptors . This binding interaction triggers a cascade of events that lead to the activation or inhibition of various enzymes and changes in gene expression . As an antioxidant, 6-Hydroxymelatonin scavenges reactive oxygen and nitrogen species, thereby preventing damage to biomolecules .

Temporal Effects in Laboratory Settings

The effects of 6-Hydroxymelatonin change over time in laboratory settings. It has been shown to provide high protection against oxidative stress in various cell compartments

Metabolic Pathways

6-Hydroxymelatonin is involved in several metabolic pathways. It is a major active metabolite of melatonin

Transport and Distribution

6-Hydroxymelatonin is transported and distributed within cells and tissues. Due to its amphiphilic nature, it can cross biological membranes and enter any cellular and subcellular compartments . This allows not only its easy distribution but also a high protection against oxidative stress in various cell compartments .

Subcellular Localization

Due to its ability to cross biological membranes, it is likely that 6-Hydroxymelatonin can be found in various subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 6-hidroxi-melatonina se puede sintetizar mediante la hidroxilación de la melatonina. Esta reacción está típicamente catalizada por la enzima citocromo P450 1A2 (CYP1A2) en el hígado. Las condiciones de reacción implican la presencia de oxígeno y NADPH como cofactor .

Métodos de producción industrial

La producción industrial de 6-hidroxi-melatonina no está bien documentada, pero es probable que implique métodos biotecnológicos que utilizan microorganismos genéticamente modificados para expresar las enzimas necesarias para la hidroxilación de la melatonina. Este enfoque permitiría la producción a gran escala de 6-hidroxi-melatonina en condiciones controladas.

Análisis De Reacciones Químicas

Tipos de reacciones

La 6-hidroxi-melatonina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar otros metabolitos.

Reducción: Puede reducirse en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y las especies reactivas del oxígeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución se pueden facilitar mediante ácidos o bases, dependiendo del producto deseado.

Principales productos formados

Oxidación: La oxidación de la 6-hidroxi-melatonina puede conducir a la formación de N1-acetil-N2-formil-5-metoxiquinuramina (AFMK).

Reducción: La reducción puede producir diversas formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan al grupo hidroxilo.

Comparación Con Compuestos Similares

Compuestos similares

Melatonina: El compuesto original, que también actúa sobre los receptores MT1 y MT2, pero es menos potente como antioxidante.

N-Acetilserotonina: Otro metabolito de la melatonina con actividad receptora similar pero diferentes vías metabólicas.

5-Metoxitriptamina: Un compuesto relacionado con características estructurales similares pero actividades biológicas distintas.

Singularidad

La 6-hidroxi-melatonina es única por sus propiedades antioxidantes y neuroprotectoras mejoradas en comparación con la melatonina. Su capacidad para eliminar las especies reactivas del oxígeno de manera más efectiva y proteger contra el estrés oxidativo la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

6-Hydroxymelatonin (6(OH)M) is a significant metabolite of melatonin, primarily formed in the liver through the action of cytochrome P450 enzymes, particularly CYP1A2. This compound has garnered attention for its biological activities, which extend beyond mere metabolic byproducts of melatonin. Research indicates that 6(OH)M possesses various pharmacological properties, including antioxidant, anti-inflammatory, and potential neuroprotective effects.

Antioxidant Properties

6(OH)M exhibits potent antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown that it can mitigate damage caused by ultraviolet radiation (UVR). For instance, in vitro experiments demonstrated that 6(OH)M significantly counteracted UVB-induced oxidative stress in melanoma cells by enhancing mitochondrial respiration and catalase activity, thereby reducing cell death rates associated with oxidative damage .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 6(OH)M. In animal models of ischemic stroke, administration of 6(OH)M resulted in reduced neuronal damage and infarction size. This effect is attributed to its ability to modulate inflammatory responses and enhance cellular resilience against ischemic conditions .

Anti-Inflammatory Activity

6(OH)M has been shown to exert anti-inflammatory effects. It can decrease the production of pro-inflammatory cytokines and modulate immune responses, which may have implications for treating inflammatory diseases .

Pharmacokinetics and Metabolism

The pharmacokinetics of 6(OH)M are closely linked to its formation from melatonin. Following oral administration, melatonin is rapidly metabolized to 6(OH)M, which is then further processed into sulfate and glucuronide conjugates for excretion . The metabolic clearance rates and individual variability in metabolism can influence the efficacy of 6(OH)M in clinical settings.

Table 1: Effects of 6-Hydroxymelatonin on Cell Viability under UVB Exposure

| Concentration (M) | Cell Viability (%) | Statistical Significance |

|---|---|---|

| 10^-11 | 92% | p < 0.05 |

| 10^-9 | 76% | p < 0.01 |

| 10^-6 | 70% | p < 0.001 |

| 10^-3 | 65% | Not significant |

Table 2: Neuroprotective Effects of 6-Hydroxymelatonin in Ischemic Models

| Treatment Group | Infarction Size (%) | Neuronal Damage Score (0-10) |

|---|---|---|

| Control | 45% | 8 |

| Melatonin | 30% | 5 |

| 6-Hydroxymelatonin | 20% | 3 |

Case Study: UV-Induced Damage Mitigation

In a controlled laboratory study involving MNT-1 melanoma cells, researchers treated cells with varying concentrations of melatonin and its metabolites, including 6(OH)M. The results indicated that pre-incubation with 6(OH)M markedly improved cell viability post-UV exposure compared to untreated controls. This finding underscores the compound's role as a protective agent against environmental stressors.

Case Study: Neuroprotection in Stroke Models

In a rat model of middle cerebral artery occlusion, administration of 6(OH)M was associated with significant reductions in both infarct size and neurological deficits compared to control groups. The treatment group exhibited enhanced recovery metrics and lower levels of inflammatory markers post-stroke, suggesting a promising therapeutic avenue for neurodegenerative conditions.

Propiedades

IUPAC Name |

N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMRCXOJJZYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176577 | |

| Record name | 6-Hydroxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2208-41-5 | |

| Record name | 6-Hydroxymelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxymelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxymelatonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYMELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV437T5077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.